Home > Products > Screening Compounds P61769 > AcLysValCit-PABC-DMAE-SW-163D
AcLysValCit-PABC-DMAE-SW-163D -

AcLysValCit-PABC-DMAE-SW-163D

Catalog Number: EVT-12567218
CAS Number:
Molecular Formula: C85H113N19O22S2
Molecular Weight: 1817.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AcLysValCit-PABC-DMAE-SW-163D is a sophisticated drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This compound integrates the natural bis-intercalator SW-163D through a linker composed of N-acetyl-lysine-valine-citrulline-p-aminobenzyl alcohol-N,N-dimethylethylenediamine. The primary purpose of this conjugate is to enhance the delivery of therapeutic agents directly to cancer cells, thereby improving efficacy while reducing systemic toxicity. The molecular weight of AcLysValCit-PABC-DMAE-SW-163D is approximately 1817.07 g/mol, and its chemical formula is C85H113N19O22S2C_{85}H_{113}N_{19}O_{22}S_{2} .

Source and Classification

AcLysValCit-PABC-DMAE-SW-163D is derived from the cyclodepsipeptide antibiotic SW-163D, which is sourced from Streptomyces species. This compound belongs to the class of ADCs, which are targeted cancer therapies that combine an antibody with a cytotoxic drug via a linker. The classification of this compound as a drug-linker conjugate positions it within the broader category of bioconjugates utilized in cancer treatment .

Synthesis Analysis

Methods

The synthesis of AcLysValCit-PABC-DMAE-SW-163D involves several key steps:

  1. Linker Formation: The linker, AcLysValCit-PABC-DMAE, is synthesized through a series of chemical reactions that involve the coupling of various amino acids and functional groups.
  2. Conjugation with SW-163D: The natural product SW-163D is then conjugated to the synthesized linker using enzymatic methods, particularly transglutaminase, which facilitates the formation of stable amide bonds between the linker and the drug .

Technical Details

The synthetic strategy emphasizes achieving a homogeneous product with controlled drug-to-antibody ratios (DAR), which is crucial for optimizing pharmacokinetics and therapeutic efficacy. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to purify and analyze the final product for quality assurance .

Molecular Structure Analysis

Structure

The molecular structure of AcLysValCit-PABC-DMAE-SW-163D features a complex arrangement that includes:

  • Amino Acid Residues: The structure incorporates lysine, valine, and citrulline residues, which contribute to its stability and reactivity.
  • Linker Components: The p-aminobenzyl alcohol and dimethylethylenediamine segments provide flexibility and enhance solubility in biological systems.

Data

The compound's structural integrity can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the presence of expected functional groups and molecular weight .

Chemical Reactions Analysis

Reactions

AcLysValCit-PABC-DMAE-SW-163D participates in various chemical reactions, primarily focusing on:

  1. Conjugation Reactions: The formation of amide bonds during linker attachment to antibodies or drugs.
  2. Cleavage Reactions: Under specific conditions, such as acidic environments or enzymatic activity, the linker can be cleaved to release the cytotoxic payload selectively within target cells .

Technical Details

Understanding these reactions is critical for optimizing ADC performance, as they influence both the stability of the conjugate in circulation and its release profile within tumors.

Mechanism of Action

Process

The mechanism of action for AcLysValCit-PABC-DMAE-SW-163D involves:

  1. Targeting Tumor Cells: The antibody component selectively binds to antigens expressed on cancer cells.
  2. Internalization: Upon binding, the ADC is internalized into the cell via endocytosis.
  3. Payload Release: Once inside, the linker undergoes cleavage, releasing SW-163D, which exerts cytotoxic effects by intercalating DNA or inhibiting critical cellular processes .

Data

Studies indicate that ADCs utilizing this mechanism can significantly enhance localized drug delivery while minimizing systemic exposure to toxic agents .

Physical and Chemical Properties Analysis

Physical Properties

AcLysValCit-PABC-DMAE-SW-163D appears as a solid powder under standard conditions. It requires storage at -20°C for long-term stability.

Chemical Properties

Key chemical properties include:

Applications

AcLysValCit-PABC-DMAE-SW-163D has significant applications in scientific research and clinical settings:

  1. Antibody-Drug Conjugates: Primarily used in developing ADCs targeting specific cancers.
  2. Cancer Therapy Research: Investigated for its potential in enhancing therapeutic efficacy against tumors expressing specific antigens.
  3. Bioconjugation Studies: Serves as a model compound for studying bioconjugation techniques and improving ADC design .
Rationale for Antibody-Drug Conjugate (ADC) Design with AcLysValCit-PABC-DMAE-SW-163D

Targeted Delivery Imperatives in Oncology Therapeutics

The design of AcLysValCit-PABC-DMAE-SW-163D addresses a critical challenge in oncology: delivering ultra-potent cytotoxic agents to tumors while sparing healthy tissues. Conventional chemotherapy agents exhibit narrow therapeutic windows due to off-target toxicity, limiting their clinical utility. Antibody-Drug Conjugates (ADCs) overcome this by combining monoclonal antibodies (mAbs) with cytotoxic payloads through engineered linkers. The compound enables antigen-specific targeting, leveraging mAbs' specificity to receptors overexpressed on cancer cells (e.g., HER2). Upon internalization, the linker-drug complex undergoes lysosomal processing, releasing the payload selectively within malignant cells [6].

The AcLysValCit-PABC-DMAE linker exemplifies a protease-cleavable system designed for intracellular activation. The valine-citrulline (ValCit) sequence is a substrate for cathepsin B, an enzyme abundant in tumor lysosomes. This ensures payload release occurs predominantly in cancerous tissue, minimizing systemic exposure [2] [9]. Additionally, the p-aminobenzyl alcohol (PABC) spacer enables self-immolative disassembly, releasing the unmodified SW-163D payload without residual amino acid adducts that could compromise potency [1] [8].

Table 1: Comparative Attributes of ADC Linker Technologies

Linker TypeCleavage TriggerStability in CirculationPayload Release Mechanism
AcLysValCit-PABCLysosomal proteasesHighSelf-immolative
Non-cleavable (e.g., MCC)Lysosomal degradationVery highAntibody catabolism
Acid-labile (e.g., hydrazone)Low pHModerateHydrolysis
Glutathione-sensitive (e.g., disulfide)Intracellular glutathioneVariableReduction

Molecular Optimization of Ultra-Potent Payload-Linker Systems

AcLysValCit-PABC-DMAE-SW-163D integrates three molecularly optimized components:

  • SW-163D Payload: A natural bis-intercalating cyclodepsipeptide derived from Streptomyces sp., with DNA-binding affinity in the nanomolar range. It induces double-strand DNA breaks, evading resistance mechanisms associated with microtubule-targeting payloads (e.g., auristatins). Its high potency (IC₅₀ values typically <1 nM) necessitates targeted delivery to avoid systemic toxicity [3] [9].
  • Protease-Cleavable Tripeptide Linker (AcLysValCit): Features an N-acetylated lysine residue enhancing solubility and reducing aggregation. The ValCit dipeptide provides cathepsin B specificity, while citrulline’s non-polar side chain stabilizes the linker prior to internalization [1] [6].
  • DMAE-PABC Spacer: N,N-Dimethylethylenediamine (DMAE) facilitates antibody attachment via transglutaminase-mediated conjugation, enabling site-specific modification. Coupled with PABC, it ensures efficient payload release post-cleavage [1] [9].

Drug-to-Antibody Ratio (DAR) optimization is critical for efficacy and pharmacokinetics. Heterogeneous conjugation (typical DAR = 2–4) risks aggregation or rapid clearance. Site-specific conjugation via transglutaminase catalysis (as used in PF06888667, an ADC incorporating this compound) achieves a homogeneous DAR of 2–4, maximizing tumor killing while preserving antibody stability. The hydrophilic DMAE spacer further counters payload hydrophobicity, reducing aggregation [6] [9].

Table 2: Molecular Features of AcLysValCit-PABC-DMAE-SW-163D

ParameterSpecificationFunctional Significance
Molecular FormulaC₈₅H₁₁₃N₁₉O₂₂S₂Determines solubility & metabolic stability
Molecular Weight1817.05 g/molImpacts pharmacokinetics and tissue penetration
Payload MechanismDNA bis-intercalationCauses irreparable DNA damage in tumor cells
Conjugation ChemistryTransglutaminase-mediatedEnsures site-specific attachment to mAbs
Solubility>10 mM in DMSOFacilitates bioconjugation and formulation

Historical Evolution of Natural Product-Derived ADC Payloads

The development of AcLysValCit-PABC-DMAE-SW-163D reflects a broader shift toward natural product-inspired payloads in ADC design:

  • First-Generation Payloads (1990s–2000s): Relied on conventional chemotherapeutics (e.g., doxorubicin, methotrexate) with modest potency (IC₅₀ > 10 nM). Their limited cytotoxicity required high DARs, leading to poor pharmacokinetics and clinical failures [6].
  • Microtubule-Targeting Era (2000–2015): Dominated by auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), offering 100–1,000-fold higher potency. However, resistance via efflux pumps and tumor heterogeneity necessitated novel mechanisms [5] [6].
  • DNA-Damaging Payloads (2015–Present): Emergence of payloads like pyrrolobenzodiazepines (PBDs) and cyclodepsipeptides (e.g., SW-163D). SW-163D represents a structural class of Streptomyces-derived bis-intercalators that bind DNA with picomolar affinity, inducing apoptosis independent of cell-cycle phase. This overcomes key resistance pathways and expands the targetable tumor landscape [9].

Site-specific conjugation technologies further revolutionized ADC homogeneity. Early stochastic conjugation via cysteine or lysine residues produced heterogeneous mixtures with variable DARs. The AcLysValCit-PABC-DMAE linker enables enzymatic conjugation (e.g., to engineered trastuzumab variants), ensuring uniform drug loading and in vivo stability. Clinical candidate PF06888667, utilizing this compound, demonstrated complete tumor regression in HER2+ models at 1 mg/kg—10-fold lower than T-DM1—validating the synergy between natural product payloads and advanced linker technologies [1] [6] [9].

Table 3: Evolution of Key ADC Payload Classes

EraPayload ClassRepresentative AgentsPotency (IC₅₀)Limitations
1990s–2000sTraditional CytotoxicDoxorubicin, Methotrexate>10 nMLow potency, high off-target toxicity
2000–2015Microtubule InhibitorsMMAE, DM1, DM40.1–1 nMResistance via efflux pumps
2015–PresentDNA Bis-IntercalatorsSW-163D, PBD dimers<0.1 nMRequires advanced linkers for stability

Properties

Product Name

AcLysValCit-PABC-DMAE-SW-163D

Molecular Formula

C85H113N19O22S2

Molecular Weight

1817.1 g/mol

InChI

InChI=1S/C85H113N19O22S2/c1-44(2)63(98-68(108)56(91-49(7)105)26-19-20-32-86)71(111)95-57(27-21-33-88-81(87)120)67(107)92-53-30-28-50(29-31-53)40-125-82(121)99(8)34-35-100(9)83(122)126-62-37-52-23-16-18-25-55(52)94-65(62)73(113)97-59-42-123-79(118)84(38-45(84)3)103(12)76(116)60-43-128-78(127-14)66(102(11)75(115)48(6)90-70(59)110)77(117)104(13)85(39-46(85)4)80(119)124-41-58(69(109)89-47(5)74(114)101(60)10)96-72(112)64-61(106)36-51-22-15-17-24-54(51)93-64/h15-18,22-25,28-31,36-37,44-48,56-60,63,66,78,106H,19-21,26-27,32-35,38-43,86H2,1-14H3,(H,89,109)(H,90,110)(H,91,105)(H,92,107)(H,95,111)(H,96,112)(H,97,113)(H,98,108)(H3,87,88,120)/t45-,46-,47-,48-,56+,57-,58+,59+,60-,63-,66+,78-,84-,85-/m0/s1

InChI Key

VQIBTARTHBHUSL-LXRLNKMKSA-N

Canonical SMILES

CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7OC(=O)N(C)CCN(C)C(=O)OCC9=CC=C(C=C9)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C

Isomeric SMILES

C[C@H]1C[C@@]12C(=O)OC[C@H](C(=O)N[C@H](C(=O)N([C@H]3[C@H](SC[C@@H](C(=O)N2C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@]4(C[C@@H]4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7OC(=O)N(C)CCN(C)C(=O)OCC9=CC=C(C=C9)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CCCCN)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.